Zabofloxacin

描述

属性

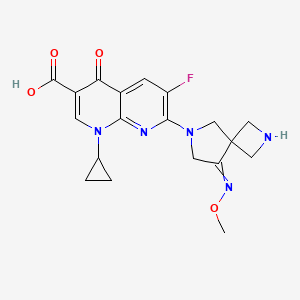

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPOCLHDJCAZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870251 | |

| Record name | Zabofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219680-11-2 | |

| Record name | Zabofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219680-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zabofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219680112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zabofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Zabofloxacin: A Technical Guide to Topoisomerase IV Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin (DW-224a) is a fourth-generation fluoroquinolone, a class of antibiotics renowned for its potent, broad-spectrum bactericidal activity. A defining characteristic of this compound is its dual-targeting mechanism, efficiently inhibiting both bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are critical for bacterial survival, playing essential roles in DNA replication, repair, and chromosome segregation. This technical guide provides an in-depth exploration of the this compound-Topoisomerase IV inhibition pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and laboratory workflows. The focus is on its potent activity against key Gram-positive pathogens, such as Streptococcus pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its significance in an era of growing antibiotic resistance.

The Topoisomerase IV Inhibition Pathway

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA within the cell.[1][2] While DNA gyrase is the primary enzyme responsible for introducing negative supercoils into DNA, topoisomerase IV's principal role is the decatenation (unlinking) of interlinked daughter chromosomes following DNA replication.[2] This separation is a prerequisite for successful chromosome segregation into daughter cells.

The bactericidal action of fluoroquinolones like this compound stems from their function as topoisomerase poisons. The process unfolds as follows:

-

Enzyme-DNA Binding: Topoisomerase IV, a heterotetrameric enzyme (ParC₂ParE₂), binds to DNA and creates a transient double-strand break in one DNA segment.[2]

-

Quinolone Intervention: this compound intercalates into the cleaved DNA at the protein-DNA interface.[3] It stabilizes this intermediate state, known as the cleavage complex, by preventing the enzyme from re-ligating the broken DNA strands.[3]

-

Cellular Consequences: The accumulation of these stabilized cleavage complexes acts as a physical barrier to the progression of replication forks and transcription machinery.[2] This disruption ultimately leads to the release of permanent double-strand DNA breaks, triggering a cascade of events that result in rapid bacterial cell death.[3]

This compound's dual-targeting capability against both topoisomerase IV and DNA gyrase is a significant advantage.[1] This balanced activity is believed to contribute to its high potency and may lower the frequency of resistance development, as bacteria would need to acquire mutations in both target enzymes to achieve high-level resistance.[1]

Quantitative Data: In Vitro Activity

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. This compound has demonstrated potent activity against a wide range of pathogens, particularly drug-resistant Gram-positive bacteria.

Table 1: this compound Activity Against Streptococcus pneumoniae

| Antibiotic | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| This compound | Quinolone-Susceptible (QSSP) | - | 0.03 | - |

| Gemifloxacin | Quinolone-Susceptible (QSSP) | - | 0.03 | - |

| Moxifloxacin | Quinolone-Susceptible (QSSP) | - | 0.25 | - |

| Ciprofloxacin | Quinolone-Susceptible (QSSP) | - | 2.0 | - |

| This compound | Quinolone-Resistant (QRSP) | - | 1.0 | 0.06 - 2.0 |

| Gemifloxacin | Quinolone-Resistant (QRSP) | - | 1.0 | 0.06 - 2.0 |

| Moxifloxacin | Quinolone-Resistant (QRSP) | - | 8.0 | 4.0 - 8.0 |

| Ciprofloxacin | Quinolone-Resistant (QRSP) | - | 64.0 | 4.0 - 64.0 |

| This compound | Invasive Disease Isolates | 0.015 | 0.025 | - |

Data sourced from studies on clinically isolated S. pneumoniae strains.[4][5]

Table 2: this compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Antibiotic | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | MIC Range (µg/ml) |

| This compound | 0.25 | 2.0 | 0.03 - 4.0 |

| Moxifloxacin | 0.5 | 8.0 | 0.06 - 16.0 |

| Levofloxacin | 4.0 | 16.0 | 0.125 - >64 |

| Ciprofloxacin | 8.0 | 64.0 | 0.125 - >64 |

Data from a study on 116 clinical MRSA isolates from a university hospital.[1]

Experimental Protocols

The inhibitory effects of this compound on Topoisomerase IV are typically evaluated using two primary in vitro assays: the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the catalytic activity of Topoisomerase IV, which is its ability to separate catenated (interlinked) DNA rings into individual circular molecules. Inhibition of this activity is a direct measure of the drug's effect on the enzyme's normal function.

Methodology:

-

Reaction Setup: A reaction mixture is prepared on ice containing a reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)₂, 1 mM ATP), a defined amount of catenated kinetoplast DNA (kDNA) as the substrate, and varying concentrations of the test compound (this compound).[6]

-

Enzyme Addition: A standardized amount of purified Topoisomerase IV enzyme is added to the mixture to initiate the reaction. A control reaction without the inhibitor is run in parallel.

-

Incubation: The reaction tubes are incubated at 37°C for a set period (e.g., 30 minutes) to allow for the decatenation reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing a protein denaturant (like Sodium Dodecyl Sulfate - SDS) and a chelating agent (EDTA).

-

Analysis: The reaction products are resolved using agarose gel electrophoresis. Catenated kDNA remains trapped in the well or migrates as a high-molecular-weight band, while the decatenated, circular DNA products migrate into the gel.

-

Quantification: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized. The 50% inhibitory concentration (IC₅₀) is determined by quantifying the disappearance of the decatenated product bands at different drug concentrations.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to measure the drug's ability to act as a topoisomerase poison by stabilizing the covalent enzyme-DNA cleavage complex.

Methodology:

-

Reaction Setup: A mixture is prepared containing a cleavage buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂), negatively supercoiled plasmid DNA (e.g., pBR322), and serial dilutions of this compound.[3]

-

Enzyme Addition: Purified Topoisomerase IV is added to the mixture.

-

Incubation: The reaction is incubated at 37°C for a defined time (e.g., 20-30 minutes) to allow for the formation of the cleavage complex.[3]

-

Complex Trapping: The reaction is stopped, and the covalent complex is trapped by the rapid addition of SDS and EDTA.[3]

-

Protein Digestion: Proteinase K is added and incubated (e.g., 45°C for 45 minutes) to digest the Topoisomerase IV, leaving the DNA with a double-strand break at the cleavage site.[3]

-

Analysis: The DNA is analyzed by agarose gel electrophoresis. The stabilization of the cleavage complex results in the conversion of supercoiled plasmid DNA into a linearized form, which migrates as a distinct band.

-

Quantification: The amount of linearized plasmid DNA is quantified relative to the total DNA in each lane. The drug concentration that produces a set amount of cleaved DNA (e.g., CC₂₅, 25% cleavage) is determined.

Mechanisms of Resistance

Resistance to fluoroquinolones primarily arises from specific point mutations within the Quinolone-Resistance-Determining Regions (QRDRs) of the genes encoding the target enzymes.[1] For Topoisomerase IV, these are the parC and parE genes. These mutations, often involving serine and acidic residues, alter the drug's binding site on the enzyme-DNA complex, thereby reducing its inhibitory efficacy.[2] Efflux pumps, which actively transport antibiotics out of the bacterial cell, can also contribute to reduced susceptibility. The structural modifications in newer fluoroquinolones like this compound are designed to improve binding affinity to the target enzymes, which can help overcome some existing resistance mutations and potentially reduce the rate at which new resistance emerges.[1]

Conclusion

This compound exerts its potent bactericidal effect through the dual inhibition of DNA gyrase and Topoisomerase IV. Its interaction with the Topoisomerase IV-DNA complex stabilizes a transient double-strand break, preventing DNA re-ligation and leading to catastrophic DNA damage and cell death. As demonstrated by its low MIC values against challenging pathogens like S. pneumoniae and MRSA, this compound represents a valuable agent in the antibacterial arsenal. Understanding its precise mechanism of action, supported by robust quantitative and methodological data, is crucial for its effective clinical application and for the future development of next-generation topoisomerase inhibitors.

References

- 1. Delafloxacin, Finafloxacin, and this compound: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 5. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Derivation of Zabofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin, a potent fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This technical guide provides an in-depth overview of the core synthesis and derivation processes of this compound. It details the chemical synthesis pathways, experimental protocols for key reactions, and the derivation of its salt forms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

This compound, chemically known as 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4-oxo-1,4-dihydro[3]naphthyridine-3-carboxylic acid, is a fourth-generation fluoroquinolone.[3] Its mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[1][4] Developed by Dong Wha Pharmaceuticals under the code DW-224a, this compound is available in hydrochloride (DW-224a) and aspartate (DW-224aa) forms.[3][5] This guide will focus on the synthetic routes to obtain the core molecule and its subsequent derivations.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the fluoroquinolone core followed by the introduction of the characteristic C-7 spirocyclic side chain.

Synthesis of the Fluoroquinolone Core

A key intermediate in the synthesis of many fluoroquinolones, including this compound, is 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. The general synthesis of this core structure involves a series of reactions starting from substituted pyridines. While the specific industrial synthesis of this intermediate for this compound is proprietary, a representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

A common method for the synthesis of this key intermediate involves the hydrolysis of its corresponding ethyl ester.

-

Materials: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, Tetrahydrofuran (THF), Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in THF.

-

Add concentrated HCl to the solution.

-

Heat the reaction mixture to reflux for approximately 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration to yield 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

-

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 1 | THF | 2 hours | Reflux | 78% |

| Concentrated HCl | ~2.2 | - | - | - | - |

Synthesis of the C-7 Side Chain: 2,6-Diazaspiro[1][2]octane Derivatives

The unique spirocyclic diamine at the C-7 position is crucial for this compound's potent antibacterial activity. The synthesis of this side chain, specifically the 8-(methoxyimino)-2,6-diazaspiro[1][2]octane moiety, is a critical part of the overall synthesis. The synthesis of related 2,6-diazaspiro[3.4]octane structures has been reported, often involving multi-step sequences. A general representation of the synthetic workflow is provided below.

Coupling and Final Synthesis of this compound Free Base

The final step in the synthesis of the this compound core is the nucleophilic aromatic substitution reaction between the fluoroquinolone core and the C-7 side chain.

Experimental Protocol: Coupling Reaction

-

Materials: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, 8-(methoxyimino)-2,6-diazaspiro[1][2]octane, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure:

-

A mixture of the fluoroquinolone core, the C-7 side chain, and the base are heated in the solvent.

-

The reaction is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up to isolate the this compound free base. This typically involves precipitation by adding water or an anti-solvent, followed by filtration and purification.

-

Derivation of this compound

The derivation of this compound primarily involves the formation of pharmaceutical salts to improve its physicochemical properties, such as solubility and stability.

Synthesis of this compound D-aspartate Sesquihydrate

A patent (WO2015133803A1) details the preparation of this compound D-aspartate hydrates.[4]

Experimental Protocol: Preparation of this compound D-aspartate Sesquihydrate [4]

-

Materials: 1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[1][2]oct-6-yl)-4-oxo-1,4-dihydro-[3]naphthyridine-3-carboxylic acid (this compound free base), D-aspartic acid, anhydrous ethanol, purified water, activated carbon.

-

Procedure:

-

Add 85g of this compound free base and 32.4g of D-aspartic acid to a mixture of 406ml of anhydrous ethanol and 595ml of purified water.

-

Slowly heat the mixture to 55-58°C and stir for 30 minutes.

-

Add 3.8g of activated carbon to the reaction mixture and stir for an additional 30 minutes at 55-58°C.

-

Filter the hot mixture and then cool to 20-30°C.

-

Stir the reactant for 2 hours at 20-30°C.

-

Filter and dry the resulting solid to obtain 97.5g of this compound D-aspartate sesquihydrate.

-

| Reactant | Amount | Solvent | Temperature | Time |

| This compound Free Base | 85g | Anhydrous Ethanol (406ml), Water (595ml) | 55-58°C | 30 mins (initial) |

| D-aspartic acid | 32.4g | - | - | - |

| Activated Carbon | 3.8g | - | 55-58°C | 30 mins |

| Cooling and Stirring | - | - | 20-30°C | 2 hours |

| Product | 97.5g | - | - | - |

Synthesis of this compound Hydrochloride

General Protocol:

-

Dissolve the this compound free base in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol).

-

Stir the mixture to allow for salt formation and precipitation.

-

Isolate the this compound hydrochloride salt by filtration, wash with a suitable solvent, and dry.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA synthesis: DNA gyrase and topoisomerase IV.[1][4] This dual-targeting mechanism contributes to its broad spectrum of activity and may lower the potential for the development of bacterial resistance.

Conclusion

The synthesis of this compound is a complex process that relies on the efficient construction of both the fluoroquinolone core and the unique spirocyclic side chain. The subsequent derivation into pharmaceutically acceptable salts like the D-aspartate enhances its clinical utility. This guide has provided a comprehensive overview of these processes, drawing from available patents and scientific literature, to aid researchers in the field of antibiotic development. Further research into novel derivatives and prodrugs of this compound may lead to the discovery of new antibacterial agents with improved properties.

References

- 1. BRPI0810192B1 - 1-Cyclopropyl-6-fluoro-7- (8-methoxyimino-2,6-diaza-spiro [3,4] oct-6-yl) -4-oxo-1,4-dihydro [1, 8] naphthyridine-3-carboxylic, method for preparing same and antimicrobial pharmaceutical composition comprising the same. - Google Patents [patents.google.com]

- 2. EP0153163A2 - 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids; 7-substituted-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acids; their derivatives; and a process for preparing the compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2015133803A1 - 1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3,4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid d-aspartate hydrates and an antibacterial pharmaceutical compositions comprising their hydrates - Google Patents [patents.google.com]

- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

Zabofloxacin: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent activity against a broad spectrum of bacterial pathogens. This technical guide provides an in-depth overview of its antibacterial activity, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. This compound has shown particular efficacy against respiratory pathogens and resistant bacterial strains, making it a significant agent in the field of infectious disease research and development.[1][2][3]

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4] Its dual-targeting mechanism is thought to contribute to its potent activity and potentially lower propensity for resistance development compared to earlier-generation fluoroquinolones.[4][6]

In Vitro Antibacterial Spectrum

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it is highly active against key respiratory pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various clinical isolates.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Phenotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Penicillin-Susceptible S. pneumoniae (PSSP) | Not Specified | Not Specified | 0.03 | Not Specified |

| Penicillin-Resistant S. pneumoniae (PRSP) | Not Specified | Not Specified | 0.03 | Not Specified |

| Quinolone-Resistant S. pneumoniae (QRSP) | 22 | Not Specified | 1 | Not Specified |

Data sourced from multiple studies.[2][7][8][9]

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Antibiotic | Number of Isolates | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | Susceptibility (%) |

| This compound | 116 | 0.25 | 2 | 61.2 |

| Moxifloxacin | 116 | 0.5 | 8 | Not Specified |

| Levofloxacin | 116 | 4 | 16 | Not Specified |

| Ciprofloxacin | 116 | 8 | 64 | Not Specified |

This study was conducted on MRSA clinical isolates from a university hospital in Egypt.[6]

Table 3: In Vitro Activity of this compound against Other Clinically Relevant Pathogens

| Organism | MIC Range (mg/L) | MIC₉₀ (mg/L) |

| Haemophilus influenzae | 0.015-0.06 | 0.03 |

| Moraxella catarrhalis | 0.008-0.06 | 0.03 |

| Fluoroquinolone-Susceptible S. aureus | 0.008-32 | 4 |

| Fluoroquinolone-Resistant S. aureus | Not Specified | Not Specified |

| Klebsiella pneumoniae | Not Specified | Not Specified |

This compound was found to be equally effective as moxifloxacin against K. pneumoniae. It also showed enhanced activity against fluoroquinolone-resistant S. aureus.[1][10] However, it lacks significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[1][10]

In Vivo Efficacy

In vivo studies in murine models of infection have corroborated the potent in vitro activity of this compound.

Table 4: In Vivo Efficacy of this compound in a Murine Systemic Infection Model with MRSA

| Antibiotic | MIC (µg/ml) | ED₅₀ (mg/kg) | Lung Bacterial Count (log₁₀ CFU/ml) |

| This compound | 0.06 | 29.05 | 3.66 |

| Moxifloxacin | 0.06 | 38.69 | Not Specified |

| Levofloxacin | >40 | >40 | Not Specified |

| Ciprofloxacin | >40 | >40 | Not Specified |

ED₅₀ represents the effective dose required to protect 50% of the animals from lethal infection.[6]

Histopathological examination of the lungs from mice treated with this compound showed the least congestion, inflammation, edema, and necrosis, with clear alveolar spaces and normal vessels.[6][11][12]

In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, this compound significantly reduced bacterial counts in the lungs compared to moxifloxacin.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial activity. These protocols are based on standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Antibiotic Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antibiotic.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, examine the microtiter plate for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Analysis

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Inoculum Preparation:

-

Prepare a starting inoculum of the test organism in a logarithmic phase of growth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.

2. Assay Setup:

-

Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control tube containing no antibiotic.

3. Sampling and Viable Cell Counting:

-

Incubate all tubes at 37°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.

-

Plate a specific volume of each dilution onto non-selective agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

-

Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

In Vivo Murine Systemic Infection Model

This model is used to assess the in vivo efficacy of an antibiotic in treating a systemic bacterial infection.

1. Animal Model:

-

Use specific pathogen-free mice (e.g., BALB/c or ICR) of a specified age and weight.

-

House the animals in accordance with institutional guidelines.

2. Bacterial Challenge:

-

Prepare an inoculum of the test organism (e.g., MRSA) in a suitable medium.

-

Induce a systemic infection by intraperitoneal (IP) or intravenous (IV) injection of a predetermined lethal or sub-lethal dose of the bacteria.

3. Antibiotic Treatment:

-

Administer this compound and comparator antibiotics at various doses via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at specified time points post-infection.

-

Include a vehicle control group that receives the diluent without the antibiotic.

4. Efficacy Endpoints:

-

Monitor the animals for a defined period (e.g., 7 days) for survival. The 50% effective dose (ED₅₀) can be calculated.

-

At specific time points, euthanize a subset of animals and collect organs (e.g., lungs, spleen, liver) and blood.

-

Homogenize the tissues and perform quantitative bacterial culture to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).

In Vivo Murine Respiratory Tract Infection Model

This model evaluates the efficacy of an antibiotic in treating a localized lung infection.

1. Animal Model:

-

Utilize an appropriate mouse strain as described for the systemic infection model.

2. Bacterial Challenge:

-

Anesthetize the mice.

-

Induce a respiratory tract infection by intranasal or intratracheal instillation of a defined inoculum of a respiratory pathogen (e.g., S. pneumoniae).

3. Antibiotic Treatment:

-

Administer this compound and control antibiotics at various doses and schedules as described for the systemic infection model.

4. Efficacy Endpoints:

-

Monitor for survival and clinical signs of illness.

-

At predetermined time points, euthanize the animals and aseptically remove the lungs.

-

Homogenize the lung tissue and perform quantitative bacteriology to determine the bacterial burden in the lungs.

-

Histopathological analysis of lung tissue can also be performed to assess inflammation and tissue damage.

Conclusion

This compound exhibits a potent and broad spectrum of antibacterial activity, particularly against key respiratory pathogens and resistant strains such as MRSA and drug-resistant S. pneumoniae. Its dual-targeting mechanism of action and demonstrated in vivo efficacy underscore its potential as a valuable therapeutic agent for the treatment of bacterial infections. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel antimicrobial agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. imquestbio.com [imquestbio.com]

- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EUCAST: News [eucast.org]

- 11. Development and evaluation of murine lung-specific disease models for Pseudomonas aeruginosa applicable to therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EUCAST: Guidance Documents [eucast.org]

In vitro evaluation of Zabofloxacin against S. pneumoniae

An In-Depth Technical Guide: In Vitro Evaluation of Zabofloxacin Against Streptococcus pneumoniae

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and otitis media globally.[1][2] The rise of drug-resistant strains, particularly those resistant to penicillin and other β-lactams, has complicated treatment strategies, necessitating the development of novel antimicrobial agents.[1][3] this compound (DW-224a) is a novel fluoroquinolone antibiotic demonstrating potent in vitro activity against a broad spectrum of pathogens, most notably drug-resistant S. pneumoniae.[1][4][5][6] This technical guide provides a comprehensive overview of the in vitro evaluation of this compound against S. pneumoniae, presenting key data, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] These enzymes are critical for managing DNA supercoiling, a necessary process for DNA replication, transcription, and repair.[7] By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of DNA strands and leading to double-strand breaks in the bacterial chromosome.[7] This irreversible damage ultimately results in bacterial cell death.[7] this compound has shown enhanced potency against Gram-positive pathogens like S. pneumoniae compared to earlier-generation fluoroquinolones.[7]

Data Presentation: In Vitro Susceptibility

The in vitro potency of this compound has been extensively evaluated against various phenotypes of S. pneumoniae. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity of this compound Against Penicillin-Susceptible S. pneumoniae (PSSP)

| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| This compound | 0.015 | 0.03 |

| Gemifloxacin | 0.03 | 0.03 |

| Moxifloxacin | - | 0.25 |

| Ciprofloxacin | - | 2 |

Data sourced from Park et al. (2016).[1][5]

Table 2: Comparative In Vitro Activity of this compound Against Penicillin-Resistant S. pneumoniae (PRSP)

| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| This compound | - | 0.03 |

| Gemifloxacin | - | - |

| Moxifloxacin | - | - |

| Ciprofloxacin | - | - |

Data sourced from Park et al. (2016). This compound demonstrates potent activity against PRSP strains, with an MIC₉₀ identical to that for PSSP strains.[1][4][5][6]

Table 3: Comparative In Vitro Activity of this compound Against Quinolone-Resistant S. pneumoniae (QRSP)

| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| This compound | - | 1 |

| Gemifloxacin | - | 1 |

| Moxifloxacin | - | - |

| Sparfloxacin | - | - |

| Ciprofloxacin | - | - |

Data sourced from Park et al. (2016). Against quinolone-resistant isolates, this compound's activity was comparable to gemifloxacin and more potent than other tested fluoroquinolones.[1][4][5][6]

Time-Kill Kinetics

Time-kill analysis is performed to assess the bactericidal activity of an antimicrobial agent over time. Studies show that this compound exhibits rapid bactericidal activity against both quinolone-susceptible (QSSP) and quinolone-resistant (QRSP) strains of S. pneumoniae.[6] At concentrations of 2x and 4x the MIC, this compound effectively inhibited the regrowth of the tested strains.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against S. pneumoniae is typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Antimicrobial Agent Preparation: this compound is serially diluted to create a range of concentrations.

-

Media Preparation: The dilutions are incorporated into molten Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. The agar is then poured into sterile petri dishes. A growth control plate with no antibiotic is also prepared.

-

Inoculum Preparation: S. pneumoniae isolates are cultured, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This is further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The prepared agar plates are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 35-37°C in an atmosphere of 5% CO₂ for 20-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Analysis

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

Methodology:

-

Inoculum Preparation: A logarithmic-phase culture of S. pneumoniae is diluted in cation-adjusted Mueller-Hinton broth to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0x, 1x, 2x, 4x MIC). A growth control tube without antibiotic is included.

-

Sampling: The tubes are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification: The samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

The in vitro data strongly support the potent activity of this compound against Streptococcus pneumoniae. It demonstrates consistently low MIC values against penicillin-susceptible, penicillin-resistant, and even some quinolone-resistant strains.[1][4][5][6] Furthermore, time-kill assays confirm its rapid bactericidal action.[6] These findings highlight this compound as a promising therapeutic agent for treating infections caused by S. pneumoniae, particularly in an era of increasing antimicrobial resistance. The detailed protocols provided herein serve as a guide for researchers to conduct further evaluations and comparative studies.

References

- 1. mdpi.com [mdpi.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Zabofloxacin discovery and development history

An In-depth Technical Guide to the Discovery and Development of Zabofloxacin

Introduction

This compound (formerly DW-224a) is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity, particularly against Gram-positive pathogens, including multidrug-resistant strains.[1][2] Developed by Dong Wha Pharmaceuticals, it has emerged as a significant agent in the treatment of respiratory tract infections.[2][3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals. This compound has been approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD).[5][6]

Discovery and Chemical Structure

This compound is a fluoronaphthyridone antibiotic.[5][6] Its chemical name is {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[5][7]oct-6-yl]-4oxo-1,4-dihydro[8][9]naphthyridine-3-carboxylic acid hydrochloride}.[5][6] The drug has been developed in two forms: this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa).[5][6] Structural modifications to the basic quinolone ring, a common strategy in the development of this class of antibiotics, have endowed this compound with enhanced potency and an improved antibacterial spectrum.[5]

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal effect is achieved through the inhibition of essential bacterial enzymes involved in DNA replication and repair.[10] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][11]

-

DNA Gyrase Inhibition : By binding to the DNA gyrase-DNA complex, this compound stabilizes it, preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, which is ultimately lethal to the cell.[7][11]

-

Topoisomerase IV Inhibition : this compound also inhibits topoisomerase IV, an enzyme critical for the separation of interlinked daughter DNA molecules following replication. This inhibition prevents the proper segregation of chromosomes into daughter cells, thereby halting cell division.[7][11]

This dual-targeting mechanism confers potent activity against a broad spectrum of pathogens and may lower the propensity for resistance development compared to earlier-generation fluoroquinolones.[11]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains resistant to penicillin and other quinolones.[8] Studies have shown its superior activity compared to other fluoroquinolones like ciprofloxacin and moxifloxacin against certain isolates.[8] It is also active against Staphylococcus aureus (including MRSA), Haemophilus influenzae, and Moraxella catarrhalis.[5][6][12] However, it lacks potency against major nosocomial Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[6][12]

Table 1: In Vitro Activity of this compound and Comparators against Streptococcus pneumoniae

| Organism/Resistance Profile | Antibiotic | MIC90 (mg/L) |

| Penicillin-Sensitive S. pneumoniae | This compound | 0.03 [8] |

| Gemifloxacin | 0.03[8] | |

| Moxifloxacin | 0.25[8] | |

| Ciprofloxacin | 2[8] | |

| Penicillin-Resistant S. pneumoniae | This compound | 0.03 [8] |

| Quinolone-Resistant S. pneumoniae | This compound | 1 [8] |

| Gemifloxacin | 1[8] |

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Antibiotic | MIC50 (µg/ml) | MIC90 (µg/ml) |

| This compound | 0.25 [13][14] | 2 [13][14] |

In Vivo Efficacy

In vivo studies in murine infection models have corroborated the potent in vitro activity of this compound. It has shown significant protective effects in systemic and respiratory tract infection models caused by S. pneumoniae and MRSA.[8][15]

Table 3: In Vivo Efficacy of this compound and Comparators in Murine Systemic Infection Models

| Pathogen | Antibiotic | ED50 (mg/kg) |

| Penicillin-Susceptible S. pneumoniae | This compound | 0.42 [8] |

| Gemifloxacin | 2.09[8] | |

| Moxifloxacin | 18.00[8] | |

| Ciprofloxacin | 31.45[8] | |

| MRSA | This compound | 29.05 [13][14][15] |

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in both animal models and human subjects. In rats, the oral bioavailability was determined to be 27.7%, with approximately 8% of the drug excreted into bile and urine respectively after oral administration.[16]

Human pharmacokinetic studies were conducted in healthy male volunteers.[3][5] A randomized, open-label, single-dose, two-way crossover study compared the pharmacokinetics of a 400 mg this compound hydrochloride capsule and a 488 mg this compound aspartate tablet.[3][4][17] The results showed that the two formulations were bioequivalent.[3][17] Peak plasma concentrations are typically reached within 1-2 hours after oral administration, with a half-life of approximately 8.3 hours.[1][3][4]

Table 4: Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers (Single Dose)

| Formulation (Dose as this compound) | Cmax (ng/mL) | AUClast (ng·h/mL) | Tmax (h) | t1/2 (h) |

| Hydrochloride Capsule (366.7 mg) | 1889.7 ± 493.4[3][17] | 11,110 ± 2005.0[3][17] | 0.5 - 4[5] | ~8.3[3][4] |

| Aspartate Tablet (366.5 mg) | 2005.0 ± 341.3[3][17] | 11,719 ± 2507.5[3][17] | 0.8 - 3[5] | ~8.3[3][4] |

| Data presented as mean ± standard deviation where available. |

Clinical Development

This compound has undergone several clinical trials to evaluate its efficacy and safety for treating bacterial infections, primarily respiratory tract infections.[7]

A pivotal Phase III, multicenter, double-blind, non-inferiority trial (NCT01658020) compared a 5-day course of oral this compound (367 mg once daily) with a 7-day course of oral moxifloxacin (400 mg once daily) for the treatment of acute bacterial exacerbation of COPD.[9][18] The study enrolled 345 patients.[9]

The results demonstrated that this compound was not inferior to moxifloxacin in achieving clinical cure.[9] The safety profiles of the two drugs were comparable, with adverse drug reactions occurring in 9.7% of patients in the this compound group and 9.6% in the moxifloxacin group.[9] Commonly reported adverse events in clinical studies included nausea, hypotension, and somnolence.[5][6]

Table 5: Clinical Efficacy in Phase III Trial for COPD Exacerbation

| Parameter | This compound (n=175) | Moxifloxacin (n=167) | 95% Confidence Interval for Difference |

| Clinical Cure Rate (Per Protocol) | 86.7%[9] | 86.3%[9] | -7.7% to 8.6%[9] |

| Clinical Cure Rate (Intention-to-Treat) | 77.1%[9] | 77.3%[9] | -9.0% to 8.8%[9] |

| Microbiological Response Rate | 67.4% | 79.5% | N/A (p=0.22)[9] |

| Adverse Drug Reaction Rate | 9.7%[9] | 9.6%[9] | N/A (p=0.97)[9] |

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined using the agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Media Preparation : Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms like S. pneumoniae, the agar is supplemented with 5% defibrinated sheep blood.

-

Antibiotic Dilution : Stock solutions of this compound and comparator agents are prepared. A series of twofold dilutions are made to achieve the desired final concentrations in the agar plates.

-

Inoculum Preparation : Bacterial isolates are grown overnight on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum of 10⁴ CFU per spot on the agar plate.

-

Inoculation : Using a multipoint inoculator, the prepared bacterial suspensions are spotted onto the surface of the antibiotic-containing agar plates.

-

Incubation : Plates are incubated at 35-37°C for 18-24 hours. For S. pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

-

Reading Results : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Murine Systemic Infection Model

This model assesses the in vivo efficacy of an antibiotic in protecting mice from a lethal systemic infection.

-

Animal Model : Specific pathogen-free ICR mice (typically 5-6 weeks old) are used.

-

Infection : Mice are challenged via intraperitoneal injection with a lethal dose of the pathogen (e.g., S. pneumoniae), typically at a concentration that causes mortality in control animals within 48-72 hours.

-

Treatment : this compound and comparator drugs are administered orally or subcutaneously at various doses at specified time points post-infection (e.g., 1 and 6 hours after bacterial challenge).

-

Observation : Mice are monitored for a period of 7 days for survival.

-

Data Analysis : The median effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death, is calculated using probit analysis.

Pharmacokinetic Analysis by LC-MS/MS

The plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][17]

-

Sample Collection : Blood samples are collected from subjects at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Sample Preparation : An internal standard is added to plasma samples. Proteins are precipitated by adding a solvent like methanol. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatography : The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase (e.g., a gradient of acetonitrile and water with formic acid) is used to separate this compound from other plasma components.

-

Mass Spectrometry : The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

-

Quantification : A calibration curve is constructed by analyzing standards of known concentrations. The plasma concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacokinetic Parameter Calculation : The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Delafloxacin, Finafloxacin, and this compound: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, this compound and nemonoxacin [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 12. Investigational and Experimental Drugs for Community-Acquired Pneumonia: the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. <i>In Vitro</i> and <i>In Vivo</i> Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A Uni… [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro and In Vivo Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence detection of this compound, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound hydrochloride capsule and the this compound aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zabofloxacin in Plasma

AN-ZBFLX-PL-001

Abstract

This application note details two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of zabofloxacin, a novel fluoroquinolone antibiotic, in rat plasma. The first method utilizes fluorescence detection for high sensitivity, while the second employs a more accessible ultraviolet (UV) detector. Both methods are suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocols provided herein cover sample preparation, chromatographic conditions, and method validation in accordance with regulatory guidelines.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic with potent activity against multidrug-resistant Gram-positive pathogens. To support its clinical development and therapeutic use, reliable bioanalytical methods are essential for quantifying its concentration in biological matrices such as plasma. This document provides detailed protocols for two reversed-phase HPLC methods for the analysis of this compound in plasma.

Experimental

Method 1: HPLC with Fluorescence Detection

This method offers high sensitivity for the detection of this compound.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[1][2][3]

Chromatographic Conditions

The separation is achieved using a C18 reversed-phase column.[1][2][3]

Method 2: HPLC with UV Detection

This method provides a reliable and accessible alternative to fluorescence detection.

Sample Preparation

Similar to the fluorescence method, protein precipitation is used for sample clean-up.[4]

Chromatographic Conditions

A C18 column is also used for this method, with a mobile phase optimized for UV detection.[4]

Data Presentation

The quantitative data for both methods are summarized in the tables below for easy comparison.

Table 1: Sample Preparation Parameters

| Parameter | Method 1: Fluorescence Detection | Method 2: UV Detection |

| Matrix | Rat Plasma | Rat Plasma |

| Preparation Technique | Protein Precipitation | Protein Precipitation |

| Precipitating Agent | Methanol | Acetonitrile |

| Plasma Volume | 50 µL | 50 µL |

| Precipitant Volume | Not Specified | 150 µL |

| Internal Standard | Enrofloxacin | Not Used |

| Centrifugation | Not Specified | 12,000 rpm for 3 min |

| Injection Volume | Not Specified | 5 µL of supernatant |

Table 2: Chromatographic Conditions

| Parameter | Method 1: Fluorescence Detection | Method 2: UV Detection |

| HPLC System | Not Specified | Not Specified |

| Column | C18 | Capcell Pak C18 |

| Mobile Phase | Not Specified | Acetonitrile:Methanol:Phosphate Buffer:1M Tetrabutylammonium Dihydrogenphosphate (18.5:8.5:72:1, by volume) |

| Flow Rate | Not Specified | 0.25 mL/min |

| Detection | Fluorescence | UV |

| Excitation Wavelength | Not Specified | - |

| Emission Wavelength | Not Specified | - |

| UV Wavelength | - | 275 nm |

| Internal Standard | Enrofloxacin | - |

Table 3: Method Validation Parameters

| Parameter | Method 1: Fluorescence Detection | Method 2: UV Detection |

| Linearity Range | 50 - 25,000 ng/mL | 100 - 20,000 ng/mL |

| Correlation Coefficient (R²) | > 0.999 | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1][2][3] | 100 ng/mL[4] |

| Intra-day Accuracy | Not Specified | 8.2% to -1.8% (RE) |

| Inter-day Accuracy | Not Specified | 8.2% to -1.8% (RE) |

| Intra-day Precision | Not Specified | 3.8% to 10.6% (CV) |

| Inter-day Precision | Not Specified | 3.8% to 10.6% (CV) |

| Recovery | Not Specified | Not Specified |

| Stability | Stable under tested handling conditions in plasma.[1][2][3] | Stock solution, freeze-thaw, short-term, and long-term stability met acceptance criteria.[4] |

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection

1. Preparation of Stock and Working Solutions 1.1. Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol). 1.2. Prepare a stock solution of the internal standard (IS), enrofloxacin (1 mg/mL), in a suitable solvent. 1.3. Prepare working solutions of this compound and enrofloxacin by diluting the stock solutions with the mobile phase.

2. Preparation of Calibration Standards and Quality Control (QC) Samples 2.1. Spike blank plasma with appropriate volumes of the this compound working solutions to prepare calibration standards at concentrations of 50, 100, 500, 1000, 5000, and 25,000 ng/mL. 2.2. Spike blank plasma with the this compound working solution to prepare QC samples at low, medium, and high concentrations. 2.3. Add the internal standard working solution to all calibration standards and QC samples.

3. Sample Preparation 3.1. To 50 µL of plasma sample (calibration standard, QC, or unknown), add a specified volume of methanol containing the internal standard. 3.2. Vortex the mixture to precipitate the proteins. 3.3. Centrifuge the samples to pellet the precipitated proteins. 3.4. Transfer the supernatant to an autosampler vial for HPLC analysis.

4. HPLC Analysis 4.1. Set up the HPLC system with the C18 column and the specified mobile phase. 4.2. Set the fluorescence detector to the appropriate excitation and emission wavelengths for this compound and enrofloxacin. 4.3. Inject the prepared samples and acquire the chromatograms.

Protocol 2: HPLC with UV Detection

1. Preparation of Stock and Working Solutions 1.1. Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent. 1.2. Prepare working solutions of this compound by diluting the stock solution with the mobile phase.

2. Preparation of Calibration Standards and Quality Control (QC) Samples 2.1. Spike blank plasma with appropriate volumes of the this compound working solutions to prepare calibration standards at concentrations of 100, 200, 500, 1000, 5000, 10000, and 20000 ng/mL.[4] 2.2. Prepare QC samples at concentrations of 200, 2000, and 20000 ng/mL in blank plasma.[4]

3. Sample Preparation 3.1. To 50 µL of a plasma sample, add 150 µL of acetonitrile.[4] 3.2. Vortex the mixture vigorously to ensure complete protein precipitation. 3.3. Centrifuge the samples at 12,000 rpm for 3 minutes.[4] 3.4. Carefully transfer 5 µL of the clear supernatant into an autosampler vial for injection into the HPLC system.[4]

4. HPLC Analysis 4.1. Equilibrate the Capcell Pak C18 column with the mobile phase (acetonitrile:methanol:phosphate buffer:1M tetrabutylammonium dihydrogenphosphate; 18.5:8.5:72:1, by volume) at a flow rate of 0.25 mL/min.[4] 4.2. Set the UV detector to a wavelength of 275 nm.[4] 4.3. Inject the prepared samples and record the chromatograms for data analysis.

Visualization

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The HPLC methods with fluorescence and UV detection described in this application note are suitable for the quantitative analysis of this compound in plasma. The methods are simple, rapid, and have been validated to be accurate and precise, making them valuable tools for pharmacokinetic and clinical studies of this novel antibiotic. The choice between the two methods will depend on the required sensitivity and the available instrumentation.

References

- 1. Fluorescence Detection of this compound, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence detection of this compound, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Zabofloxacin in the Treatment of Community-Acquired Pneumonia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent in vitro activity against a broad spectrum of respiratory pathogens, including key causative agents of community-acquired pneumonia (CAP). As a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, this compound offers a promising therapeutic option. This document provides a comprehensive overview of the available research on this compound for the treatment of CAP, including its mechanism of action, in vitro activity, clinical trial data, and detailed experimental protocols to guide further research and development. Although a Phase II clinical trial for CAP was terminated without published results, data from a Phase III trial in patients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD) provide valuable insights into its potential efficacy and safety in lower respiratory tract infections.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1] Its dual-targeting mechanism contributes to its potent activity, including against some strains resistant to other fluoroquinolones.[2]

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against common causative pathogens of CAP.

Streptococcus pneumoniae

Studies have shown that this compound is highly active against both penicillin-susceptible and penicillin-resistant S. pneumoniae.

| Organism | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| S. pneumoniae (invasive isolates) | This compound | 0.015 | 0.025 |

| S. pneumoniae (penicillin-sensitive) | This compound | - | 0.03 |

| S. pneumoniae (penicillin-resistant) | This compound | - | 0.03 |

| S. pneumoniae (quinolone-resistant) | This compound | - | 1 |

Data sourced from multiple studies.[3][4]

Haemophilus influenzae and Moraxella catarrhalis

Clinical Trial Data

Direct clinical trial data for this compound in the treatment of CAP is limited due to the termination of a Phase II study (NCT01081964) without posted results. However, a Phase III, multicenter, double-blind, randomized, non-inferiority trial (NCT01658020) comparing this compound to moxifloxacin in patients with AECOPD provides the most relevant clinical data.[5]

Phase III AECOPD Trial (NCT01658020) Summary

| Parameter | This compound | Moxifloxacin |

| Dosage | 367 mg once daily | 400 mg once daily |

| Duration | 5 days | 7 days |

| Patient Population | 345 patients with moderate AECOPD | |

| Clinical Cure Rate (Per-Protocol) | 86.7% | 86.3% |

| Clinical Cure Rate (Intention-to-Treat) | 77.1% | 77.3% |

| Microbiological Response Rate | 67.4% | 79.5% |

| Adverse Drug Reactions | 9.7% | 9.6% |

Data from Rhee et al.[5]

A key finding from this trial was a subgroup analysis of patients without chronic bronchitis, which can be considered a proxy for lower respiratory tract infections similar to CAP. In this subgroup, the clinical cure rates were 85.9% for this compound and 84.2% for moxifloxacin, with no statistically significant difference.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical isolates of CAP pathogens.

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Lysed horse blood (for S. pneumoniae)

-

Haemophilus Test Medium (HTM) for H. influenzae

-

96-well microtiter plates

-

Bacterial isolates of S. pneumoniae, H. influenzae, and M. catarrhalis

-

Spectrophotometer

Protocol:

-

Isolate Preparation: Culture bacterial isolates on appropriate agar plates overnight at 35-37°C in a CO₂-enriched atmosphere (for S. pneumoniae and H. influenzae).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth medium in 96-well microtiter plates.

-

Inoculation: Inoculate each well of the microtiter plates with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Phase III Clinical Trial Protocol for AECOPD (Adapted for CAP Research)

This is a generalized protocol based on the published Phase III trial for AECOPD, which can be adapted for a future CAP study.

Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care fluoroquinolone (e.g., moxifloxacin or levofloxacin) for the treatment of CAP.

Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, non-inferiority clinical trial.

Patient Population:

-

Inclusion Criteria:

-

Adult patients (≥18 years) with a clinical diagnosis of CAP.

-

Radiographic evidence of pneumonia.

-

Signs and symptoms of lower respiratory tract infection.

-

-

Exclusion Criteria:

-

Known or suspected hypersensitivity to fluoroquinolones.

-

Severe renal or hepatic impairment.

-

Pregnancy or lactation.

-

Concomitant use of medications known to prolong the QT interval.

-

Interventions:

-

Experimental Arm: this compound (e.g., 367 mg) administered orally once daily for 5-7 days.

-

Comparator Arm: Standard-of-care fluoroquinolone (e.g., moxifloxacin 400 mg) administered orally once daily for 7-10 days.

-

A placebo for each active drug will be used to maintain blinding (double-dummy design).

Endpoints:

-

Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (e.g., 7-14 days after the last dose of study drug).

-

Secondary Endpoints:

-

Microbiological response rate in patients with an identified pathogen.

-

Incidence of treatment-emergent adverse events.

-

Time to defervescence.

-

Length of hospital stay (if applicable).

-

Statistical Analysis: The primary analysis will be a non-inferiority comparison of the clinical cure rates between the two treatment arms.

Conclusion

This compound demonstrates promising in vitro activity against key CAP pathogens and has shown non-inferiority to moxifloxacin in a clinical trial for AECOPD, a related lower respiratory tract infection. While the absence of direct CAP clinical trial data is a limitation, the available evidence suggests that this compound warrants further investigation as a potential treatment for community-acquired pneumonia. The protocols outlined in this document provide a framework for future preclinical and clinical research to further elucidate its role in this indication.

References

- 1. Antibiotic Susceptibility and Molecular Typing of Invasive Haemophilus influenzae Isolates, with Emergence of Ciprofloxacin Resistance, 2017–2021, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moraxella catarrhalis Infection Medication: Antimicrobials [emedicine.medscape.com]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Zabofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a fourth-generation fluoroquinolone antibiotic with potent bactericidal activity against a broad spectrum of pathogens, including clinically important Gram-positive and Gram-negative bacteria.[1][2] It is particularly noted for its efficacy against respiratory tract pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[3][4] The primary mechanism of action of this compound involves the dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound leads to double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[1]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This value is critical for assessing the potency of new antimicrobial agents, monitoring the emergence of resistance, and guiding therapeutic choices. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various bacterial species as reported in published studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| This compound | 0.25 | 2 | 0.03 - 4 |

| Moxifloxacin | 0.5 | 8 | 0.06 - 16 |

| Levofloxacin | 4 | 16 | 0.125 - >64 |

| Ciprofloxacin | 8 | 64 | 0.125 - >64 |

| Data sourced from a study on MRSA isolates from a university hospital in Egypt.[6] |

Table 2: In Vitro Activity of this compound and Comparators against Quinolone-Susceptible Streptococcus pneumoniae (QSSP)

| Antimicrobial Agent | MIC₉₀ (mg/L) |

| This compound | 0.03 |

| Gemifloxacin | 0.03 |

| Moxifloxacin | 0.25 |

| Sparfloxacin | 0.5 |

| Ciprofloxacin | 2 |

| Linezolid | 1 |

| Synercid | 1 |

| Data from a study on clinically isolated Streptococcus pneumoniae. |

Table 3: In Vitro Activity of this compound and Comparators against Quinolone-Resistant Streptococcus pneumoniae (QRSP)

| Antimicrobial Agent | MIC Range (mg/L) | MIC₉₀ (mg/L) |

| This compound | 0.06 - 2 | 1.0 |

| Gemifloxacin | 0.06 - 2 | 1.0 |

| Moxifloxacin | 4 - 8 | 8.0 |

| Ciprofloxacin | 4 - 64 | 64.0 |

| Data from a study on clinically isolated Streptococcus pneumoniae with ciprofloxacin MICs ≥8.0 mg/L. |

Experimental Protocols

Protocol for MIC Determination of this compound by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10 and EUCAST recommendations for broth microdilution.

1. Materials

-

This compound analytical standard

-

Sterile 96-well U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

2. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer). Ensure complete dissolution. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Working Solutions: Prepare serial twofold dilutions of the this compound stock solution in CAMHB to achieve concentrations that are twice the final desired concentrations in the microtiter plate.

3. Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for a 1 cm light path). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB) to get ~1-2 x 10⁶ CFU/mL, followed by a further dilution as described in the plate preparation step.

4. Microtiter Plate Preparation and Inoculation

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound working solution to the wells in the first column, resulting in the highest desired concentration.

-

Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard the final 50 µL from the last dilution well. This will result in 50 µL of varying this compound concentrations in each well.

-

The last two columns of the plate should serve as controls:

-

Growth Control: Wells containing 100 µL of CAMHB with no antibiotic.

-

Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

-

-